molecular formula C19H17NO B2599220 N-(2,6-Dimethylphenyl)-1-naphthamide CAS No. 303187-82-8

N-(2,6-Dimethylphenyl)-1-naphthamide

Cat. No.: B2599220
CAS No.: 303187-82-8
M. Wt: 275.351
InChI Key: QIEGSEAXIZXCHH-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-1-naphthamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-1-naphthamide typically involves the reaction of 2,6-dimethylaniline with 1-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-(2,6-Dimethylphenyl)-1-naphthylamine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-1-naphthamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(2,6-Dimethylphenyl)-1-naphthylamine: Similar structure but with an amine group instead of an amide group.

    N-(2,6-Dimethylphenyl)-2-naphthamide: Similar structure but with the amide group attached to the 2-position of the naphthalene ring.

    N-(2,6-Dimethylphenyl)-1-anthramide: Similar structure but with an anthracene ring instead of a naphthalene ring.

Uniqueness: N-(2,6-Dimethylphenyl)-1-naphthamide is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a 2,6-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-13-7-5-8-14(2)18(13)20-19(21)17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEGSEAXIZXCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303187-82-8
Record name N-(2,6-DIMETHYLPHENYL)-1-NAPHTHAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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